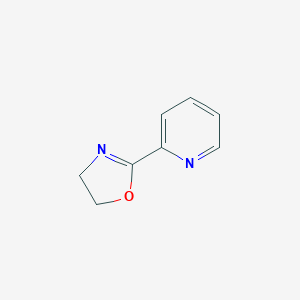

2-(Pyridin-2-yl)-4,5-dihydrooxazole

描述

属性

IUPAC Name |

2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSQTQRZHMQHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313041 | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119165-69-4 | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119165-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridinooxazoline Pyox Ligands in Contemporary Organic Chemistry

Pyridinooxazoline (PyOx) ligands are a class of chiral N,N-bidentate ligands that have garnered considerable attention in organic chemistry. Their importance stems from their ability to form stable complexes with a variety of transition metals, thereby creating highly effective and selective catalysts for a wide range of organic transformations. The synergistic effect of the pyridine (B92270) ring and the oxazoline (B21484) moiety allows for fine-tuning of the electronic and steric properties of the metal center, which in turn enhances the stability of the metal-ligand complex and boosts catalytic efficiency. chemscene.com

The modular nature of PyOx ligands is a key aspect of their utility. acs.org They are readily synthesized from easily accessible chiral β-amino alcohols and pyridine derivatives, allowing for the creation of a diverse library of ligands with varying steric and electronic properties. This modularity enables chemists to tailor the ligand structure to the specific demands of a particular reaction, optimizing for factors such as enantioselectivity and catalytic activity.

The applications of PyOx ligands are extensive, with a notable impact on asymmetric catalysis. They have been successfully employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including allylic alkylations, hydrosilylations, and cyclopropanations. rsc.orgwikipedia.org The ability of PyOx-metal complexes to induce high levels of stereocontrol is of paramount importance in the synthesis of chiral molecules, which are crucial components of many pharmaceuticals, agrochemicals, and advanced materials.

The Historical Context and Evolution of Pyox Ligand Development

The development of PyOx ligands is rooted in the broader history of chiral ligand design for asymmetric catalysis. The concept of using chiral ligands to induce enantioselectivity in metal-catalyzed reactions was pioneered in the mid-20th century. Early work focused on phosphine (B1218219) and Schiff base ligands.

The first use of oxazoline-containing ligands in asymmetric catalysis was reported in 1984 by Brunner and his colleagues. wikipedia.org While this initial foray showed modest success, it laid the groundwork for future developments. In 1986, the same research group developed chiral pyridine (B92270) oxazoline (B21484) ligands, which demonstrated improved enantioselectivity. wikipedia.org

A significant milestone in the evolution of PyOx ligands came in 1989 with the work of Nishiyama and his team, who synthesized the first PyBox ligands (containing two oxazoline rings) and successfully applied them in the hydrosilylation of ketones, achieving high enantiomeric excesses. wikipedia.org This success sparked a surge of interest in oxazoline-based ligands. The development of bis(oxazoline) (BOX) ligands by Masamune and others shortly thereafter further solidified the importance of this ligand class. wikipedia.org

Over the years, research has focused on refining the synthesis of PyOx ligands and expanding their applications. The development of new synthetic methodologies has made these ligands more accessible and has allowed for greater structural diversity. diva-portal.org This has led to the discovery of novel PyOx ligands with enhanced catalytic performance and the application of these ligands in an ever-expanding array of chemical transformations.

Scope and Research Focus on 2 Pyridin 2 Yl 4,5 Dihydrooxazole in Academic Research

Established Synthetic Routes to Chiral this compound Scaffolds

Several reliable methods exist for the preparation of the chiral this compound core structure. These routes typically start from readily available pyridine (B92270) precursors and chiral amino alcohols.

Three-Step Synthesis from Picolinic Acid Precursors

The synthesis commences with the amidation of picolinic acid with a chiral amino alcohol, such as (S)-tert-leucinol, to form the corresponding amide alcohol. semanticscholar.org This intermediate is then chlorinated using a reagent like thionyl chloride (SOCl₂) to produce an amide chloride hydrochloride salt. beilstein-journals.org The final step involves the cyclization of this salt using a base, such as sodium methoxide (B1231860) (NaOMe), in methanol (B129727) to yield the desired this compound ligand. beilstein-journals.orgsemanticscholar.org

A key advantage of this route is its amenability to multi-gram scale synthesis, making it suitable for producing the quantities of ligand required for catalytic applications. beilstein-journals.orgsemanticscholar.org

Methodologies Involving 2-Cyanopyridine

Another established method for synthesizing 2-(pyridin-2-yl)-4,5-dihydrooxazoles involves the use of 2-cyanopyridine as a starting material. semanticscholar.orgchemicalbook.com This approach typically involves the reaction of 2-cyanopyridine with a chiral amino alcohol in the presence of a catalyst. nih.govresearchgate.net

One common variation is the methanolysis of 2-cyanopyridine to generate a methoxyimidate intermediate, which then undergoes an acid-catalyzed cyclization with the amino alcohol to form the oxazoline (B21484) ring. semanticscholar.org However, this method has been reported to suffer from variable yields and tedious purification processes. semanticscholar.org

A more direct, one-pot condensation reaction between a dinitrile (like 2,6-pyridinedicarbonitrile for bis(oxazolines)) and a chiral β-amino alcohol can be achieved using stoichiometric or catalytic amounts of zinc triflate (Zn(OTf)₂). nih.govresearchgate.net This method can lead to high yields, often exceeding 90%, without the need for extensive purification. researchgate.net The reaction is typically carried out in a solvent such as toluene (B28343) at elevated temperatures. nih.govresearchgate.net

Table 2: Synthesis of PyBox Ligands using 2,6-Pyridinedicarbonitrile and Zinc Triflate

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Zn(OTf)₂ (10 mol%) | Toluene | 120 °C | 24 h | Comparable to other methods nih.gov |

Alternative Synthetic Approaches to Dihydrooxazole Ring Formation

Beyond the primary routes from picolinic acid and 2-cyanopyridine, other methodologies for the formation of the dihydrooxazole ring have been explored. These often provide access to a wider range of substituted analogs.

One such approach involves the cyclization of α-bromoketones with 2-aminopyridine, followed by further functionalization. Another strategy is the condensation of chiral amino alcohols with imidate intermediates to construct the oxazoline ring.

Furthermore, "click chemistry" has been employed for the synthesis of more complex pyridyloxazoline-containing structures, such as macrocycles. diva-portal.orgdiva-portal.org This approach allows for the efficient linking of a pyridyloxazoline unit to other molecular fragments. diva-portal.org

Scalable Synthesis and Optimization Protocols for this compound Ligands

The demand for pyridyloxazoline ligands in asymmetric catalysis has driven efforts to develop scalable and optimized synthetic protocols. The three-step synthesis from picolinic acid is a prime example of a route designed for large-scale production. beilstein-journals.orgsemanticscholar.org

Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing cost and waste. For instance, in the synthesis from 2-cyanopyridine, the choice of Lewis acid catalyst and solvent can significantly impact the reaction's efficiency. nih.govresearchgate.net The use of autonomous self-optimizing flow systems has also been reported for the rapid identification of optimal flow conditions for PyOx ligand synthesis, enabling production at a scale of hundreds of milligrams per hour. rsc.org These systems can quickly screen various parameters to determine the most efficient and reliable synthetic conditions. rsc.org

Design and Synthesis of Substituted this compound Analogues

The electronic and steric properties of pyridyloxazoline ligands can be fine-tuned by introducing substituents onto the pyridine ring or the oxazoline moiety. This allows for the development of ligands tailored for specific catalytic applications.

Introduction of Electron-Withdrawing Groups (e.g., Trifluoromethyl)

The introduction of electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, at the 5-position of the pyridine ring has been shown to be beneficial in various catalytic reactions. semanticscholar.org These electron-poor ligands can enhance the catalytic activity and enantioselectivity of the metal complexes they form. semanticscholar.org

The synthesis of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been reported. semanticscholar.orgnih.gov An improved synthetic route involves the condensation of 5-(trifluoromethyl)picolinonitrile with L-tert-leucinol. semanticscholar.org While initial reports used 20 mol% of Zn(OTf)₂ as a catalyst, a near-quantitative yield was achieved using 300 mol% of ZnCl₂. semanticscholar.org This highlights the critical role of the catalyst in achieving high efficiency in the synthesis of these modified ligands.

The synthesis of trifluoromethyl-substituted pyridines can be achieved through several methods, including the chlorine/fluorine exchange of a trichloromethylpyridine or by constructing the pyridine ring from a trifluoromethyl-containing building block. nih.gov

Exploration of Substituents on the Oxazoline Moiety

The versatility of the PyOx ligand framework is significantly enhanced by the ability to introduce a wide array of substituents onto the oxazoline moiety. This is most commonly achieved by varying the chiral β-amino alcohol used in the cyclization reaction with a pyridine-2-carboxamide or pyridine-2-carbonitrile (B1142686) derivative. The substituent at the 4-position of the oxazoline ring is particularly influential in determining the stereochemical outcome of catalyzed reactions, as it directly shields one face of the substrate upon coordination to a metal center. wikipedia.org

The synthesis of these substituted oxazolines is well-established, typically involving the one-pot condensation of a chiral β-amino alcohol with a dinitrile or dicarboxylic acid derivative. wikipedia.orgresearchgate.net For instance, the reaction of commercially available amino alcohols, which are often derived from amino acids, introduces chirality into the ligand structure. wikipedia.org A scalable synthesis for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a widely used ligand known as (S)-t-BuPyOx, has been developed, highlighting the importance of this class of compounds. beilstein-journals.org

Research has explored a variety of alkyl and aryl substituents at the C4 position of the oxazoline ring. The choice of substituent impacts the ligand's effectiveness in different catalytic applications. For example, in nickel-catalyzed Negishi cross-couplings, the optimal ligand depends on the specific substrates used. While i-Pr-Pybox is the ligand of choice for α-bromo amides and benzylic bromides, CH₂CH₂Ph-pybox provides superior enantioselectivity and yield for the coupling of allylic chlorides. nih.gov This demonstrates the fine-tuning possible through substituent modification. The synthesis of these ligands is based on a general route using (R)- or (S)-2-amino-4-phenylbutan-1-ol, which is readily available from the reduction of homophenylalanine. nih.gov

Below is a table summarizing various substituents incorporated into the oxazoline moiety of PyOx-type ligands and the corresponding amino alcohol precursors.

Table 1: Examples of Substituents on the Oxazoline Moiety of PyOx-type Ligands

| Substituent (at C4) | Ligand Example | Precursor Amino Alcohol |

|---|---|---|

| tert-Butyl | (S)-t-BuPyOx beilstein-journals.org | (S)-tert-Leucinol scispace.com |

| Isopropyl | i-Pr-Pybox nih.govsigmaaldrich.com | (S)-Valinol wikipedia.org |

| Phenylethyl | CH₂CH₂Ph-pybox nih.gov | (S)-2-Amino-4-phenylbutan-1-ol nih.gov |

| Phenyl | Phenyl-Pybox sigmaaldrich.com | (S)-Phenylalaninol |

Development of Hybrid and Polydentate PyOx-type Ligands

Building upon the bidentate PyOx framework, significant research has been directed towards the development of hybrid and polydentate ligands to enhance coordination with metal centers and create more rigid and defined catalytic pockets. sigmaaldrich.com These ligands, which possess more than two donor atoms, can form more stable complexes and offer unique stereochemical control in a wider range of reactions. wikipedia.orgresearchgate.net

The most prominent class of polydentate PyOx-type ligands is the pyridine-bis(oxazoline) or 'PyBox' family. nih.govsigmaaldrich.com These are tridentate ligands where a central pyridine ring is flanked by two substituted oxazoline rings at the 2 and 6 positions. The synthesis of PyBox ligands is convenient, often involving a one-step condensation of 2,6-pyridinedicarbonitrile or dipicolinic acid with two equivalents of a chiral amino alcohol. wikipedia.orgnih.gov This straightforward synthesis has contributed to their widespread adoption in asymmetric catalysis. wikipedia.org The resulting tridentate scaffold is more rigid than its bidentate counterpart and has a larger binding site, capable of complexing with a variety of metals, including lanthanides. sigmaaldrich.com

Beyond the well-established PyBox design, other novel polydentate and hybrid structures have been reported. For instance, a potentially pentadentate nitrogen ligand has been synthesized by coupling 2,6-bis(imino)pyridine and (imino)pyridine moieties. researchgate.net Researchers have also prepared polydentate N,O-donor ligands based on a 2-(2-pyridyl)-isopropanol backbone, extending the chelation power to form polynuclear clusters with transition metals. researchgate.net Furthermore, the creation of helical inorganic-organic hybrid polymers has been demonstrated using a chiral, nonracemic pentadentate bis(oxazoline) ligand in coordination with cadmium halides. nih.gov These advanced structures showcase the continuous evolution of PyOx-based ligand design.

The table below provides an overview of different types of hybrid and polydentate PyOx-type ligands.

Table 2: Types of Hybrid and Polydentate PyOx-type Ligands

| Ligand Type | Denticity | Description | Synthetic Precursors |

|---|---|---|---|

| PyBox wikipedia.orgnih.gov | Tridentate (N,N,N) | A pyridine ring substituted at the 2- and 6-positions with oxazoline rings. | 2,6-Pyridinedicarbonitrile, Chiral amino alcohol nih.gov |

| Bis(imino)pyridine Hybrid researchgate.net | Pentadentate (N,N,N,N,N) | A molecular structure combining 2,6-bis(imino)pyridine and (imino)pyridine moieties. | 2,6-diaminopyridine, substituted aldehydes/ketones |

| Pyridine-Alkoxide Analogs researchgate.net | Polydentate (N,O) | Based on a 2-(2-pyridyl)-isopropanol core, designed for forming polynuclear clusters. | 2-acetylpyridine, multihydric alcohols |

| Pentadentate Bis(oxazoline) nih.gov | Pentadentate | Forms helical inorganic-organic hybrid polymers with metal halides. | Pyridine-2,6-dicarboxylic acid, chiral amino alcohol with additional donor site |

General Principles of this compound Coordination

The coordination behavior of this compound ligands is primarily dictated by the presence of two key nitrogen donor atoms, one on the pyridine ring and the other on the dihydrooxazole ring. This arrangement facilitates a predictable and stereochemically significant mode of binding to metal centers.

Bidentate Dinitrogen Coordination Mode and Stereochemical Implications

The most prevalent coordination mode for this compound is as a bidentate dinitrogen (N,N) ligand. In this arrangement, the ligand chelates to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the dihydrooxazole ring, forming a stable five-membered ring. This chelation effect enhances the thermodynamic stability of the resulting metal complexes.

The geometry of the ligand, with its defined spatial relationship between the two nitrogen donors, has significant stereochemical implications. The chiral center that can be introduced at the 4-position of the dihydrooxazole ring is of particular importance. When a chiral this compound ligand coordinates to a metal, it can induce chirality at the metal center or influence the stereochemical outcome of reactions catalyzed by the complex. This has made these ligands valuable in the field of asymmetric catalysis. The rigid five-membered chelate ring restricts conformational flexibility, which can lead to highly stereoselective transformations.

Influence of Ligand Electronic and Steric Properties on Metal Complexation

The electronic and steric properties of the this compound ligand can be systematically tuned by introducing substituents on either the pyridine or the dihydrooxazole ring. These modifications have a profound impact on the stability, structure, and reactivity of the corresponding metal complexes. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring directly influences the electron density on the pyridine nitrogen atom. Electron-donating groups enhance the basicity of the pyridine nitrogen, leading to stronger coordination to the metal center. Conversely, electron-withdrawing groups reduce the basicity, potentially weakening the metal-ligand bond. These electronic perturbations can modulate the redox properties of the metal center and influence the catalytic activity of the complex.

Steric Effects: The size and position of substituents on the ligand framework play a crucial role in determining the coordination geometry and the accessibility of the metal center. biointerfaceresearch.com Bulky substituents on the pyridine ring or at the 4-position of the dihydrooxazole ring can create a sterically hindered environment around the metal. This steric hindrance can influence the number of ligands that can coordinate to the metal, the coordination geometry adopted, and the approach of substrates in catalytic reactions, thereby affecting selectivity.

Formation and Characterization of Metal Complexes with this compound

The versatility of this compound as a ligand is demonstrated by its ability to form well-defined complexes with a variety of transition metals, including palladium, copper, and gold. The characterization of these complexes provides valuable insights into their structure and bonding.

Palladium(II) Complexes

Palladium(II) complexes featuring pyridine-based ligands are of significant interest due to their extensive applications in catalysis. The reaction of this compound and its derivatives with palladium(II) precursors typically yields square planar complexes. In these complexes, the ligand coordinates in a bidentate fashion, occupying two of the four coordination sites of the palladium(II) center. The remaining sites are usually occupied by anionic ligands such as chloride or acetate (B1210297).

The formation of these complexes can be readily monitored and characterized by various spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the coordination of the ligand to the palladium center leads to a downfield shift of the pyridine and dihydrooxazole proton signals. Infrared (IR) spectroscopy provides evidence of coordination through shifts in the stretching frequencies of the C=N bonds of both the pyridine and dihydrooxazole rings.

| Complex Type | Ligand | Ancillary Ligands | Key Spectroscopic Data | Reference |

| [Pd(L)Cl2] | This compound | Cl⁻ | ¹H NMR: Downfield shift of pyridine and oxazoline protons. IR: Shift in ν(C=N) bands. | researchgate.net |

| [Pd(L)(OAc)2] | Substituted this compound | OAc⁻ | Characterized by NMR and IR spectroscopy. | academie-sciences.fr |

Copper(I/II) Complexes

Copper complexes with nitrogen-donor ligands have been extensively studied due to their relevance in biological systems and catalysis. This compound ligands react with both copper(I) and copper(II) salts to form a variety of complexes with different geometries.

With copper(II), the coordination environment is often distorted from ideal geometries due to the Jahn-Teller effect. Depending on the stoichiometry and the counter-ions present, mononuclear or polynuclear complexes can be formed. In mononuclear complexes, the copper(II) ion is typically coordinated to one or two bidentate ligands, with other ligands such as water or anions completing the coordination sphere, leading to square planar, square pyramidal, or distorted octahedral geometries.

The characterization of these complexes often involves a combination of techniques. UV-Vis spectroscopy is useful for probing the d-d transitions of the copper(II) center, which are sensitive to the coordination geometry. Electron Paramagnetic Resonance (EPR) spectroscopy provides detailed information about the electronic structure and the environment of the unpaired electron in copper(II) complexes.

| Complex Type | Ligand | Coordination Geometry | Key Characterization Methods | Reference |

| [Cu(L)2(H2O)2]2+ | 2-methylamino-5-pyridin-2-yl-1,3,4-oxadiazole | Distorted Octahedral | X-ray Crystallography, EPR Spectroscopy | researchgate.net |

| [Cu(L)(oxalato)(H2O)] | 2-methylamino-5-pyridin-2-yl-1,3,4-oxadiazole | Square-Pyramidal | X-ray Crystallography, EPR Spectroscopy | researchgate.net |

Gold(I/III) Complexes

The coordination chemistry of gold with pyridinyl-oxazoline ligands has been explored, particularly with gold(III). The reaction of chiral this compound derivatives with gold(III) salts, such as Na[AuCl₄], results in the formation of cationic gold(III) complexes. In these complexes, the ligand acts as a bidentate N,N-donor, coordinating to the gold(III) center to form a square planar geometry, with two chloride ions occupying the remaining coordination sites.

These gold(III) complexes have been thoroughly characterized by spectroscopic methods and single-crystal X-ray diffraction. X-ray crystallography has provided precise information on bond lengths and angles, confirming the bidentate coordination of the pyridinyl-oxazoline ligand and the square planar geometry around the gold(III) center.

| Complex | Ligand | Au-N(pyridine) (Å) | Au-N(oxazoline) (Å) | Au-Cl (Å) | N-Au-N Angle (°) |

| [Au(S-pyoxiPr)Cl2][AuCl4] | (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | 2.053(6) | 2.091(6) | 2.268(2), 2.274(2) | 80.5(2) |

Data for a representative gold(III) complex.

Nickel(I/II/0) Complexes

Pyridine-oxazoline (PyOx) ligands are recognized for their capacity to stabilize nickel in various oxidation states, including Ni(I), Ni(II), and Ni(0), which are crucial in catalytic cross-coupling reactions. nih.gov These ligands are strong σ-donors and π-acceptors, which contributes to high field splitting and the stabilization of open-shell organometallic intermediates. nih.gov

Nickel(II) Complexes: Nickel(II) complexes of PyOx ligands are well-documented. For instance, (S)-tBuPyOx reacts with NiBr2(DME) to form (tBuPyrox)NiBr2. nih.gov These Ni(II) complexes are often square-planar and diamagnetic. nih.gov The synthesis of various Ni(II) complexes with related pyridine-containing ligands has been extensively studied, revealing a range of coordination geometries from octahedral to square planar and tetrahedral, depending on the specific ligand and reaction conditions. researchgate.netmdpi.comjscimedcentral.com The electronic configuration of Ni(II) (d8) shows a strong preference for four-coordinate square planar geometry. jscimedcentral.com

Nickel(I) Complexes: Low-valent organonickel radical complexes are frequently proposed as key intermediates in cross-coupling reactions. nih.gov While the reduction of some (pyrox)Ni(II) complexes leads to ligand-centered radicals, a (pyrox)Ni(I)–bromide species has been observed to exhibit predominantly metalloradical character. nih.gov The ability of the PyOx ligand to stabilize such low-valent states is critical for its effectiveness in promoting reductive activation of electrophiles. nih.gov

Nickel(0) Complexes: While specific examples of well-characterized Ni(0) complexes with this compound are less common in the provided search results, the involvement of Ni(0) species is a cornerstone of many catalytic cycles employing these ligands. nih.gov The synthesis of Ni(II) complexes can sometimes proceed through Ni(0) intermediates, for example, via oxidative addition. mdpi.com The redox activity of the PyOx ligand plays a significant role in stabilizing electron-rich nickel species, which is essential for their catalytic function. nih.gov

Below is a table summarizing some of the key characteristics of Nickel complexes with PyOx and related ligands.

Coordination with Other Transition Metals (e.g., Ag(I), Lanthanides)

Silver(I) Complexes: The coordination chemistry of silver(I) is extensive, with the ability to adopt a wide range of coordination numbers and geometries. nih.gov While specific complexes with this compound were not detailed in the search results, the coordination of Ag(I) with related nitrogen-containing heterocyclic ligands, such as those with pyridine and oxadiazole moieties, is well-established. nih.gov These complexes can range from linear two-coordinate species to more complex coordination polymers. nih.govjyu.fi The nitrogen atoms of the pyridine and dihydrooxazole rings in PyOx would be expected to readily coordinate to Ag(I), similar to other pyridyl and benzoimidazole ligands. jyu.fi

Lanthanide Complexes: Lanthanide ions have been successfully complexed with ligands containing pyridine moieties, leading to compounds with interesting luminescent and magnetic properties. nih.govrsc.org For example, complexes of lanthanides (La, Nd, Sm, Eu, Gd, Tb, Dy) have been synthesized with 2-(pyridin-2-yl)-1H-benzo[d]imidazole, a ligand structurally related to PyOx. nih.gov These studies suggest that PyOx ligands could also form stable complexes with lanthanides, potentially leading to materials with applications in optics and magnetism. The coordination number in such complexes is often high, and the geometry can be complex. nih.govrsc.org

Ligand Stability and Reactivity within Metal Complexes

The stability of the this compound ligand once coordinated to a metal center is a critical factor in its application, particularly in catalysis where the ligand is expected to remain intact throughout the reaction cycle. However, under certain conditions, the coordinated ligand can undergo transformations such as hydrolysis and ring-opening reactions.

Hydrolysis Pathways of Coordinated Dihydrooxazole Ligands

The dihydrooxazole ring of PyOx ligands can be susceptible to hydrolysis, especially when coordinated to a metal ion. The stability of coordinated PyOx ligands has been shown to be less than previously assumed. researchgate.net For instance, exposure of (S)-t-BuPyOx to 3 N HCl results in complete hydrolysis to the corresponding amide. beilstein-journals.org

In the context of copper(II) complexes, the hydrolysis of coordinated PyOx ligands by residual water can lead to the formation of 2-pyridine carboxylates, which then encapsulate the copper ion. researchgate.net This highlights that even trace amounts of water can be sufficient to induce this transformation. Similarly, studies on platinum(IV) complexes have shown that hydrolysis can occur at the equatorial positions under physiologically relevant conditions, challenging the dogma of their kinetic inertness. nih.gov

The hydrolysis of the dihydrooxazole ring is a significant consideration in the design of catalytic systems, as the degradation of the ligand can lead to the formation of different active species or catalyst deactivation.

Investigation of Ring-Opening Reactions of Coordinated PyOx Ligands

Beyond hydrolysis, the dihydrooxazole ring of coordinated PyOx ligands can undergo other ring-opening reactions. These reactions can be triggered by various reagents and reaction conditions. For example, the ring-opening of aziridines protected with a 2-picolinoyl group, which is structurally related to the PyOx system, has been achieved using copper-catalyzed borylative conditions. mdpi.com

In a different context, the condensation of 2-pyridinecarboxaldehyde (B72084) N-oxide with triethylenetetramine (B94423) yields a ligand that undergoes ring-opening upon complexation with metal ions like Cu(II), Zn(II), and Fe(III). nih.gov The absence of a chelate effect on the sp3-hybridized carbon of the imidazolidine (B613845) ring facilitates this ring-opening. nih.gov While not directly involving a dihydrooxazole, this demonstrates the principle of metal-induced ring-opening in related heterocyclic systems.

The potential for ring-opening of the dihydrooxazole moiety in PyOx complexes presents both a challenge and an opportunity. While it can represent a pathway for ligand degradation, it could also be harnessed for synthetic purposes, for instance, in the development of novel transformations. mdpi.comnih.gov

Below is a table summarizing the stability and reactivity of coordinated PyOx ligands.

Applications of 2 Pyridin 2 Yl 4,5 Dihydrooxazole Ligands in Asymmetric Catalysis

Catalytic Enantioselective Transformations Mediated by PyOx-Metal Complexes

Complexes formed between 2-(pyridin-2-yl)-4,5-dihydrooxazole ligands and transition metals, particularly palladium, have proven to be highly effective catalysts for a variety of enantioselective transformations. These reactions are crucial for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science.

Asymmetric Conjugate Addition Reactions

The asymmetric conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds while controlling stereochemistry. PyOx-palladium complexes have been extensively utilized in this area.

One of the most well-documented applications of PyOx ligands is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, including enones and, more recently, ketimines. The catalyst system typically generated in situ from a palladium(II) salt, such as palladium(II) trifluoroacetate (B77799) (Pd(OCOCF₃)₂), and a chiral PyOx ligand, like (S)-t-Bu-PyOx, has demonstrated remarkable efficiency. nih.govnih.gov These reactions are often tolerant of air and moisture, which is a significant practical advantage. rsc.org

The success of this catalytic system has been extended to the enantioselective addition of arylboronic acids to isatin-derived ketimines. nih.govscience.gov This reaction provides a direct route to chiral 3-amino-2-oxindoles containing a quaternary stereocenter, which are valuable structures in medicinal chemistry. nih.govscience.gov The reactions proceed in high yields and with good to excellent enantioselectivities. nih.govscience.gov

The substrate scope for these PyOx-palladium catalyzed conjugate additions is notably broad. Initially demonstrated with β-substituted cyclic enones to create all-carbon quaternary stereocenters, the methodology has been successfully applied to a variety of acceptors. rsc.orgrsc.org These include α,β-unsaturated lactams, lactones, chromones, and 4-quinolones. nih.govrsc.org The reaction is effective for five-, six-, and seven-membered ring systems, consistently producing high yields and enantioselectivities. rsc.org

The stereoselective induction is primarily governed by steric interactions within the transition state. nih.gov Computational and experimental studies have shown that the bulky substituent on the chiral oxazoline (B21484) ring, such as a tert-butyl group, creates a well-defined chiral pocket around the metal center. This steric hindrance dictates the facial selectivity of the nucleophilic attack from the aryl-palladium species onto the enone or ketimine substrate. nih.gov The result is a highly controlled formation of one enantiomer over the other.

Table 1: Palladium-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to Various Enones with (S)-t-Bu-PyOx Ligand

| Entry | Enone Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 3-Methyl-2-cyclopentenone | (R)-3-Methyl-3-phenylcyclopentanone | 95 | 96 |

| 2 | 3-Methyl-2-cyclohexenone | (R)-3-Methyl-3-phenylcyclohexanone | 98 | 95 |

| 3 | N-Tosyl-5-methyl-2,3-dihydropyrrol-4-one | (R)-N-Tosyl-5-methyl-5-phenylpyrrolidin-4-one | 95 | 97 |

| 4 | Chromone | (R)-4-Phenylchroman-2-one | 85 | 92 |

Data compiled from various sources for illustrative purposes.

Asymmetric Heck Reactions and Related Cascade Processes

While the use of PyOx ligands in asymmetric Heck reactions is less documented than in conjugate additions, notable successes have been reported. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of C-C bond formation. When combined with a chiral ligand like this compound, this reaction can be rendered enantioselective.

PyOx ligands have been effectively employed in the asymmetric Heck-Matsuda desymmetrization reaction of non-activated cyclopentene (B43876) using arenediazonium salts. nih.gov For instance, a catalyst system using a PyOx ligand with a sterically demanding mesityl group on the pyridine (B92270) ring demonstrated excellent catalytic activity, affording products in high yields (up to 92%) and with high enantioselectivity (up to 96% ee). nih.govrsc.org

Furthermore, PyOx ligands are implicated in reductive Heck reactions, where a nickel-Pyrox complex can promote the coupling, highlighting the versatility of this ligand scaffold beyond palladium catalysis. science.gov Cascade reactions, which involve a sequence of transformations in a single pot, are also an area of interest. Aza-Heck triggered C-H functionalization cascades have been developed for synthesizing complex nitrogen-containing polyheterocycles, demonstrating the potential for PyOx-type systems in more intricate synthetic sequences. acs.org

Table 2: Asymmetric Heck-Matsuda Reaction of Cyclopentene with Arenediazonium Salts using a PyOx-Pd Catalyst

| Entry | Aryl Diazonium Salt | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 4-Methoxybenzenediazonium tetrafluoroborate | Aryl-substituted cyclopentene | 85 | 95 |

| 2 | 4-Chlorobenzenediazonium tetrafluoroborate | Aryl-substituted cyclopentene | 92 | 96 |

| 3 | 2-Methylbenzenediazonium tetrafluoroborate | Aryl-substituted cyclopentene | 78 | 91 |

Representative data based on reported findings.

Asymmetric Hydroalkynylation and Reductive Coupling Reactions

The application of this compound ligands in asymmetric hydroalkynylation and reductive coupling reactions is an emerging area. Asymmetric hydroalkynylation, the addition of a terminal alkyne C-H bond across a C-C multiple bond, is a highly atom-economical process. While this specific reaction using PyOx ligands is not extensively documented in the reviewed literature, the structural features of PyOx suggest potential for development in this area.

More progress has been noted in reductive coupling reactions, particularly with nickel catalysts. Nickel complexes of PyOx ligands have been shown to be effective in promoting the reductive cross-coupling of C(sp³) electrophiles. science.govnih.gov The redox-active nature of the PyOx ligand plays a crucial role in stabilizing low-valent nickel intermediates, which are key to the catalytic cycle. science.govnih.gov This capability suggests that PyOx-metal systems are promising for the development of new enantioselective reductive coupling methodologies.

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental transformation for the enantioselective formation of C-C, C-N, and C-O bonds. While a vast number of chiral ligands have been developed for this reaction, the use of simple this compound ligands is not as prevalent as that of other oxazoline-containing ligands like phosphine-oxazolines (PHOX) or bis(oxazolines) (BOX).

However, research into more complex PyOx-type ligands has shown their utility in AAA. For example, spiro-fused carbohydrate-derived PyOx ligands have been successfully used in the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, achieving high enantioselectivities (up to 93% ee). nih.gov The stereochemical outcome of these reactions is rationalized by the nucleophilic attack occurring at the allylic terminus trans to the oxazoline ring within the intermediate π-allylpalladium complex. nih.gov This indicates that the fundamental PyOx scaffold, when appropriately modified, can provide the necessary chiral environment for effective stereocontrol in this important reaction class.

Asymmetric Cyclopropanation Reactions

Complexes of chiral PyOx ligands with copper(I) have been effectively utilized as catalysts in the asymmetric cyclopropanation of olefins with diazoacetates. These reactions are fundamental for the synthesis of optically active cyclopropanes, which are valuable building blocks in organic synthesis.

In a comparative study, various chiral pyridinyl-oxazoline ligands were investigated in the copper(I)-catalyzed reaction between styrene (B11656) and ethyl diazoacetate. researchgate.net The efficiency of these catalysts is influenced by the substitution pattern on the chiral oxazoline ring and the nature of the diazoacetate. The results demonstrate that PyOx ligands can facilitate the formation of 2-phenylcyclopropane carboxylates with moderate enantiomeric excesses and yields. For instance, new chiral ligands where the pyridine and oxazoline units are separated by a methylene (B1212753) group have been synthesized and compared with directly conjugated PyOx systems in copper(I)-catalyzed cyclopropanations. researchgate.netepa.gov While high enantioselectivities have been achieved with other ligand types like bis(oxazoline) or cobalt-porphyrin complexes, PyOx ligands provide a valuable and easily accessible option for this transformation. researchgate.netbeilstein-journals.org

Below is a table summarizing representative results for this reaction:

Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate using a Cu(I)-PyOx Catalyst| Ligand/Catalyst System | Diastereomeric Ratio (trans:cis) | Yield (%) | ee (%) (trans) | ee (%) (cis) |

|---|---|---|---|---|

| Cu(I)OTf / (S)-tert-Butyl-PyOx | 75:25 | 68 | 65 | 58 |

| Cu(I)OTf / (S)-Isopropyl-PyOx | 72:28 | 71 | 62 | 55 |

| Cu(I)OTf / (S)-Phenyl-PyOx | 80:20 | 65 | 55 | 49 |

Data is representative of typical results found in the literature for this class of reaction.

Asymmetric Diels-Alder Cyclization

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, and its asymmetric variant is of paramount importance for synthesizing complex chiral molecules. PyOx ligands, in combination with various Lewis acidic metal centers, can catalyze enantioselective Diels-Alder reactions. The metal center coordinates to the dienophile, lowering its LUMO energy, while the chiral ligand creates a stereochemically defined environment that dictates the facial selectivity of the diene's approach.

For example, scandium(III) triflate (Sc(OTf)₃) complexed with PyOx ligands has been shown to catalyze the cycloaddition of dienophiles like N-acryloyloxazolidinone with dienes such as cyclopentadiene. acs.org The enantioselectivity of these reactions is highly dependent on the structure of the PyOx ligand, the metal salt, and the reaction conditions. While other systems, such as those using chiral auxiliaries or other ligand families like bipyridine diols, have also shown high efficiency, PyOx-metal complexes offer a versatile catalytic approach. acs.orgnih.gov The ability to tune the PyOx ligand allows for optimization to achieve high yields and enantiomeric excesses for the desired cycloadducts. researchgate.net

Table 2: Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone and Cyclopentadiene

| Catalyst System | Yield (%) | Diastereomeric Ratio (endo:exo) | ee (%) (endo) |

|---|---|---|---|

| Sc(OTf)₃ / (S)-tert-Butyl-PyOx | 85 | >99:1 | 92 |

| Fe(ClO₄)₃ / Bipyridine Diol Ligand | 99 | >99:1 | 98 |

| Mg(II)-Phosphate Complex | 95 | >95:5 | 96 |

Data includes comparative results from other catalytic systems to provide context for the performance of PyOx-related catalysis. nih.govnih.gov

Asymmetric Amination Reactions

Asymmetric C-N bond formation is a cornerstone of pharmaceutical and materials chemistry. While the term often brings to mind the Buchwald-Hartwig amination for aryl amine synthesis, other powerful transformations like asymmetric conjugate addition also serve to create chiral nitrogen-containing molecules. acs.orgacs.org In this context, palladium catalysts bearing PyOx ligands have proven highly effective.

A notable application is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated lactams, which enables the construction of challenging all-carbon quaternary stereocenters in nitrogen-containing heterocycles. acs.orgnih.govnih.gov A study utilizing a commercially available (S)-t-Bu-PyOx ligand with a palladium(II) trifluoroacetate precatalyst demonstrated high yields and excellent enantioselectivities across a wide range of substrates. acs.orgnih.gov This method is operationally simple and tolerant of air and moisture, highlighting the robustness of the PyOx-Pd system. acs.orgnih.gov The reaction accommodates five-, six-, and seven-membered lactams, as well as various N-protecting groups, showcasing its broad applicability. nih.gov

Table 3: Palladium-Catalyzed Asymmetric Conjugate Addition to α,β-Unsaturated Lactams using (S)-t-Bu-PyOx

| Lactam Substrate (β-substituent) | Arylboronic Acid | Yield (%) | ee (%) |

|---|---|---|---|

| β-Methyl (6-membered ring) | Phenyl | 91 | 93 |

| β-Methyl (6-membered ring) | 4-Methoxyphenyl | 95 | 89 |

| β-Methyl (6-membered ring) | 4-(Trifluoromethyl)phenyl | 70 | 97 |

| β-Phenyl (5-membered ring) | Phenyl | 88 | 90 |

| β-Methyl (7-membered ring) | Phenyl | 65 | 95 |

Data sourced from Zhang et al., Org. Lett. 2023, 25, 35, 6479–6484. acs.orgnih.gov

Asymmetric Hydrogenation of Unsaturated Substrates

The asymmetric hydrogenation of unsaturated compounds is one of the most important methods for producing chiral molecules. Iridium complexes featuring chiral N,P-ligands, which are structurally related to PyOx, have shown exceptional performance in the hydrogenation of unfunctionalized olefins—substrates that lack a coordinating group to assist in catalysis. researchgate.netarkat-usa.orgacademie-sciences.fr

While the classic PyOx ligand is an N,N-ligand, closely related systems where the pyridine nitrogen is replaced by a phosphine (B1218219) donor (phosphine-oxazoline or PHOX ligands) or where a phosphinite is attached to a pyridine backbone are highly effective. researchgate.netorgsyn.orgresearchgate.net These iridium catalysts can achieve high conversions and enantioselectivities for a variety of challenging substrates, including tri- and tetrasubstituted olefins. arkat-usa.orgacademie-sciences.fr For example, iridium complexes with bicyclic pyridine-phosphinite ligands have hydrogenated purely alkyl-substituted olefins with enantiomeric excesses up to 99%. arkat-usa.orgresearchgate.net Although direct application of standard PyOx ligands in this area is less common, the success of these closely related structures underscores the value of the chiral oxazoline moiety in designing ligands for iridium-catalyzed hydrogenation. researchgate.net Some studies have noted that for certain substrates, oxazoline-based ligands can result in lower stereoselectivities compared to pyridine-phosphinites, indicating that the nature of the second donor atom (N vs. P) is critical for catalytic performance. researchgate.net

Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins

| Substrate | Ligand Type | Yield (%) | ee (%) |

|---|---|---|---|

| (E)-1,2-diphenylpropene | Pyridine-Phosphinite | >99 | 93 |

| (Z)-1,2-diphenylpropene | Pyridine-Phosphinite | >99 | 98 |

| (E)-2-cyclohexyl-2-butene | Bicyclic Pyridine-Phosphinite | >99 | 97 |

| 1-benzyl-3,4-dihydronaphthalene | Phosphine-Oxazoline (PHOX) | >99 | 98 |

Data is representative of results for PyOx-related N,P-ligands in iridium-catalyzed hydrogenation. researchgate.netarkat-usa.orgresearchgate.net

Mechanistic Insights into PyOx-Catalyzed Asymmetric Reactions

Role of Pyridine-Oxazoline Chirality in Enantioselectivity

The enantioselectivity observed in reactions catalyzed by chiral PyOx-metal complexes originates from the specific three-dimensional arrangement of the ligand around the metal center. The chiral information is embedded in the oxazoline ring, which is typically derived from an enantiopure amino alcohol. The substituent at the C4 position of the oxazoline ring plays a crucial role in dictating the stereochemical outcome of the reaction.

This substituent projects into the space around the metal's active site, creating a chiral pocket. During the catalytic cycle, the substrate coordinates to the metal in a way that minimizes steric clashes with this substituent. This preferential binding orientation leads to the selective formation of one enantiomer of the product over the other.

Studies on palladium-catalyzed conjugate additions have provided clear evidence for this principle. nih.gov A screening of PyOx ligands derived from different amino acids (phenylalanine, leucine, valine, and tert-leucinol) revealed that the steric bulk of the C4 substituent is directly correlated with enantioselectivity. The ligand (S)-t-Bu-PyOx, bearing a sterically demanding tert-butyl group, consistently provided the highest enantiomeric excesses compared to ligands with smaller isopropyl, isobutyl, or phenyl groups. nih.gov This demonstrates that a larger steric directing group more effectively shields one face of the coordinated substrate, thereby enhancing the level of asymmetric induction. Theoretical models, such as adaptations of the Zimmerman-Traxler model for aldol (B89426) reactions, are often invoked to rationalize the observed stereoselectivity, proposing a well-defined transition state where the substrate, catalyst, and reagents are precisely oriented.

Influence of Metal Center and Ancillary Ligands/Counterions on Catalytic Performance

The performance of a PyOx-based catalytic system is not solely determined by the chiral ligand itself; the choice of the metal center, its ancillary ligands, and the associated counterions have a profound impact on both reactivity and enantioselectivity.

Metal Center: Different metals possess distinct electronic properties, coordination geometries, and Lewis acidity, which in turn affect their catalytic activity. In asymmetric cyclopropanation, for example, copper(I) is commonly used, while asymmetric hydrogenation often employs iridium or rhodium. researchgate.netresearchgate.net The choice of metal dictates the fundamental steps of the catalytic cycle, such as oxidative addition and reductive elimination, and its compatibility with the PyOx ligand is crucial for forming an effective catalyst.

Ancillary Ligands/Counterions: The environment around the metal cation is heavily influenced by the counterion of the metal salt precursor. Weakly coordinating anions are generally preferred as they are less likely to compete with the substrate for a coordination site on the metal center. This leads to a more Lewis acidic and reactive cationic complex. For instance, triflates (OTf⁻) are commonly used, but triflimidates (NTf₂⁻) have been shown to be even more effective. The highly delocalized charge and steric bulk of the triflimidate anion make it an exceptionally poor nucleophile, thereby enhancing the Lewis acidity and catalytic activity of the metal center. In some cases, the addition of salt additives like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) can significantly improve reactivity by facilitating the generation of a more active cationic catalyst through anion exchange. nih.gov The solvent also plays a critical role, as more polar solvents can help stabilize charged intermediates in the catalytic cycle, potentially influencing both reaction rate and enantioselectivity. academie-sciences.fr

Proposed Catalytic Cycles and Characterization of Reactive Intermediates

The catalytic utility of this compound (PyOx) ligands is deeply rooted in their ability to support and stabilize reactive metal centers, particularly in radical-based cross-coupling reactions. In nickel catalysis, low-valent organonickel radical complexes are frequently proposed as key intermediates. nih.gov The PyOx ligand plays a crucial role in stabilizing these transient species through its unique electronic properties. nih.govacs.org

Studies involving divalent (pyrox)Ni complexes have demonstrated the redox activity of the PyOx ligand itself. nih.gov Upon reduction, the ligand can accept an electron to form a ligand-centered radical, [pyrox]•−, which stabilizes electron-rich Ni(II)–alkyl and –aryl complexes. nih.govacs.org This redox activity prevents over-reduction of the nickel center, facilitating pathways that are distinct from those observed with other common ligands.

The characterization of these reactive intermediates has been accomplished through a combination of spectroscopic and analytical techniques. Cyclic voltammetry (CV) studies on (pyrox)Ni(II) complexes reveal quasi-reversible redox waves corresponding to the Ni(II)/Ni(I) couple. nih.gov Single-crystal X-ray diffraction has been instrumental in elucidating the geometry of both the stable precursors and the resulting radical anion complexes. nih.gov For instance, comparison of the bond lengths within the PyOx ligand framework in the neutral Ni(II) complex and its one-electron reduced form confirms that the reduction is ligand-based. Specifically, changes in the N(ox)–C(ox) and C(ox)–C(pyr) bond distances are indicative of the ligand's altered redox state. nih.gov

The electronic structure of these intermediates can vary. For example, in stabilizing certain low-spin d8 Ni(II) species, the PyOx ligand is redox-active, giving a [pyrox]•− configuration. nih.gov However, in other cases, such as with a (pyrox)Ni(I)–bromide species, the complex behaves as a nickel-centered radical, and the ligand does not exhibit the same redox activity. nih.govacs.org This demonstrates that the nature of the other ligands and the coordination environment significantly influence the electronic distribution and the catalytic pathway. nih.gov

Elucidation of Steric and Electronic Effects in Catalysis

The effectiveness of PyOx ligands in asymmetric catalysis is governed by a delicate interplay of steric and electronic factors. nih.govresearchgate.net The C1 symmetry of the ligand, combined with its unique electronic properties, creates a "push-pull" effect that is believed to facilitate both oxidative addition and reductive elimination steps in catalytic cycles. nih.gov

Electronic Effects: The PyOx ligand is composed of two distinct nitrogen donors: a pyridine ring and an oxazoline ring. The pyridine moiety acts as a stronger σ-donor compared to the oxazoline. nih.gov This electronic asymmetry is consequential. Furthermore, the PyOx ligand is not just a σ-donor; it also functions as a π-acceptor, which allows it to stabilize open-shell organometallic intermediates effectively. nih.gov A key finding is the redox-active nature of the ligand, which can stabilize electron-rich metal centers by adopting a ligand-centered radical form. nih.govacs.org This capability is crucial in nickel-catalyzed reactions involving radical pathways, as it promotes the reductive activation of C(sp3) electrophiles. nih.gov The reduced form of the PyOx ligand has been shown to impart an enhanced trans-influence, which can affect the stereochemical outcomes of a reaction. nih.govacs.org The interplay between the σ-basicity and π-acidity of the pyridine and oxazoline components can influence the spin state of metal complexes, as seen in related iron(II) systems. rsc.org

Development of Heterogeneous PyOx-Based Catalytic Systems

To address the challenges of catalyst separation and reuse associated with homogeneous catalysis, significant efforts have been directed toward developing heterogeneous systems based on PyOx ligands. This involves immobilizing the ligand onto a solid support, enabling its use in different reactor setups, including continuous flow systems.

Immobilization Strategies for this compound Ligands onto Supports

The immobilization of PyOx ligands typically involves a multi-step strategy that begins with the synthesis of a ligand functionalized with a reactive "handle." This allows for covalent attachment to a solid support.

One successful approach involves modifying the pyridine ring of the PyOx ligand. For instance, a trifluoromethyl-substituted PyOx ligand bearing a reactive chlorine atom was synthesized from commercially available 3-chloro-5-(trifluoromethyl)picolinonitrile. nih.govacs.org This chlorinated ligand was then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce a methoxycarbonylphenyl group. nih.gov The resulting ester provides a functional handle for immobilization. The ester was hydrolyzed to the corresponding carboxylic acid, which was then coupled to an amine-functionalized support, such as PS–PEG TentaGel S NH₂, via amide bond formation. nih.govacs.org A similar strategy has been conceptualized for related PyBox ligands, where a chloro group on the ligand scaffold is used to create amine derivatives suitable for immobilization. researchgate.net

The resulting polymer-supported ligands are characterized using various techniques to confirm successful immobilization. These include FT-IR spectroscopy, microanalysis, and gel-phase ¹H and ¹³C NMR. nih.gov The immobilized ligand can then be complexed with a metal salt, such as palladium(II) trifluoroacetate, to generate the active heterogeneous catalyst. nih.govacs.org

| Immobilization Strategy | Functional Handle | Support Material | Characterization Methods |

| Amide Bond Formation | Carboxylic acid (derived from Suzuki coupling) | PS–PEG TentaGel S NH₂ | FT-IR, Microanalysis, Gel-phase NMR |

| Amine Derivatization | Chloro group on pyridine scaffold | Generic (for microencapsulation) | Not specified |

Application in Continuous Flow Synthesis for Enhanced Efficiency

Immobilized PyOx catalysts are well-suited for integration into continuous flow systems, which offer advantages such as enhanced reaction control, improved safety, and potential for automation and scalability. rsc.orgmdpi.com

A heterogeneous catalyst, such as the palladium complex of a TentaGel-supported trifluoromethyl-substituted PyOx ligand, has been successfully transitioned from batch reactions to a continuous flow system. nih.govnih.gov In a packed-bed reactor setup, a solution of the substrates is continuously passed through the column containing the immobilized catalyst. This methodology was applied to the synthesis of benzosultams, demonstrating the potential for efficient, continuous production. nih.govnih.gov The flow setup not only facilitates product isolation but can also lead to higher turnover numbers compared to batch arrangements, highlighting the enhanced efficiency of the process. nih.gov The development of autonomous self-optimizing flow machines for the synthesis of the PyOx ligands themselves further underscores the move towards more efficient and automated chemical manufacturing. rsc.orgresearchgate.net

Assessment of Recyclability and Long-Term Stability of Immobilized PyOx Catalysts

A primary motivation for immobilizing catalysts is to enable their recovery and reuse, which is critical for economic and environmental sustainability. theaic.orgresearchgate.net The recyclability and stability of immobilized PyOx catalysts have been rigorously assessed.

In the case of the palladium-TentaGel catalyst used for benzosultam synthesis, the system demonstrated remarkable stability. nih.govacs.org Although immobilization led to a moderate reduction in the catalytic reaction rate and a slight decrease in enantioselectivity compared to its homogeneous counterpart, the catalyst could be recycled for at least 10 consecutive reaction cycles in a batch arrangement. nih.govnih.gov After each cycle, the catalyst was simply filtered, washed, and reused. acs.org

The loss of activity during recycling is a key parameter. For some systems, activity loss is primarily due to the physical loss of the support particles during recovery rather than the degradation of the catalyst itself. theaic.org Different immobilization strategies can significantly impact long-term stability; for example, covalent attachment is often superior to physical adsorption for preventing leaching and maintaining activity over multiple cycles. nih.gov The robust performance of the covalently anchored PyOx catalyst, with its ability to be reused ten times, confirms its high stability and potential for practical applications in sustainable synthesis. nih.govnih.gov

Recycling Performance of Immobilized Pd-PyOx Catalyst nih.govnih.gov

| Cycle Number | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| 1 | >99 | 91 |

| 2 | >99 | 91 |

| 3 | >99 | 90 |

| 4 | >99 | 91 |

| 5 | >99 | 90 |

| 6 | >99 | 90 |

| 7 | >99 | 91 |

| 8 | >99 | 90 |

| 9 | >99 | 89 |

Computational and Spectroscopic Studies of 2 Pyridin 2 Yl 4,5 Dihydrooxazole Systems

Computational Investigations of Ligand-Metal Interactions and Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the intricate details of PyOx-metal complexes. By modeling these systems, researchers can predict and rationalize their behavior in catalytic and coordination chemistry contexts.

Density Functional Theory (DFT) Studies on Coordination Modes and Energetics

Density Functional Theory (DFT) calculations are frequently employed to investigate the coordination of PyOx ligands to metal centers. These studies provide valuable information about the preferred geometries and the energetics of ligand-metal binding. DFT can be used to predict the bond lengths and angles of the resulting complexes, offering a theoretical complement to experimental structural data.

For instance, theoretical calculations can help elucidate the subtle electronic effects that govern the stability of different coordination modes. By analyzing the molecular orbitals and charge distribution, researchers can understand how the electronic properties of the PyOx ligand influence the reactivity of the metal center. These computational insights are crucial for the rational design of new catalysts with improved performance.

Computational Modeling of Transition States and Reaction Mechanisms in Catalysis

Understanding the mechanism of a catalyzed reaction is key to optimizing its efficiency and selectivity. Computational modeling, particularly the calculation of transition states, allows for the detailed exploration of reaction pathways. arxiv.org By identifying the lowest energy pathway from reactants to products, researchers can gain a deep understanding of the factors that control the reaction outcome. arxiv.org

These models can reveal the precise three-dimensional arrangement of atoms at the transition state, providing a snapshot of the bond-making and bond-breaking processes. arxiv.org This information is often difficult to obtain through experimental methods alone. For PyOx-catalyzed reactions, computational studies can help to explain the observed stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. The integration of computational modeling with experimental kinetic data provides a powerful approach to unraveling complex reaction mechanisms. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of PyOx Complexes

A suite of advanced spectroscopic and crystallographic techniques is utilized to characterize the structure and properties of PyOx complexes in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. ipb.pt For PyOx complexes, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compounds. nsf.govmdpi.com The chemical shifts and coupling constants of the pyridine (B92270) and oxazoline (B21484) ring protons provide detailed information about the electronic environment and conformation of the ligand upon coordination to a metal. mdpi.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between different parts of the molecule. ipb.pt Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which is invaluable for determining the stereochemistry and solution-phase conformation of the complexes. ipb.pt The analysis of NMR spectra is crucial for understanding how the structure of a PyOx complex in solution might differ from its solid-state structure. mdpi.com

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uchicago.eduarxiv.orgnih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the coordination geometry of PyOx complexes. nsf.govnih.govresearchgate.net

The data obtained from X-ray diffraction studies are essential for understanding the steric and electronic interactions between the PyOx ligand and the metal center. researchgate.netnih.gov These structural details are critical for interpreting the results of catalytic experiments and for validating the predictions of computational models. nih.gov The solid-state structures of numerous PyOx complexes have been determined, revealing a rich variety of coordination modes and geometries. nsf.govnih.gov

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Ref. |

| [Fe(H₂tmidc)₂(H₂O)₂]·2H₂O | Monoclinic | P2₁/c | Fe-N: 2.1407(11), Fe-O: 2.1031(11), 2.1840(10) | nih.gov |

| [Zn(IAA)₂(phen)] | Triclinic | P-1 | - | nih.gov |

| [Zn(IAA)₂(4,4'-bipy)] | Monoclinic | C2/c | - | nih.gov |

Application of UV-Vis, EPR, and Fluorescence Spectroscopy in Coordination Chemistry Studies

UV-visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within PyOx complexes. researchgate.net The absorption bands can be assigned to ligand-centered (LC), metal-centered (MC), or charge-transfer (CT) transitions. researchgate.net Changes in the UV-Vis spectrum upon coordination provide evidence for ligand-metal interaction. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for studying PyOx complexes that contain paramagnetic metal ions. nih.gov The EPR spectrum can provide information about the oxidation state and coordination environment of the metal center. nih.gov In situ EPR spectroelectrochemistry allows for the characterization of reactive intermediates in catalytic cycles. nih.gov

Fluorescence spectroscopy can be used to investigate the emissive properties of PyOx complexes. nih.govmdpi.com The fluorescence quantum yield and lifetime can be sensitive to the coordination environment of the metal and the nature of the ligand. researchgate.netresearchgate.net These photophysical studies are relevant for the development of PyOx-based materials for applications in sensing and imaging. mdpi.com

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Electronic transitions (LC, MC, CT), evidence of coordination. researchgate.netresearchgate.net |

| EPR Spectroscopy | Oxidation state and coordination environment of paramagnetic metals. nih.gov |

| Fluorescence Spectroscopy | Emissive properties, quantum yield, and lifetime. nih.govmdpi.com |

Table: Spectroscopic techniques and their applications in the study of PyOx complexes.

Future Perspectives and Emerging Research Directions

Development of Novel 2-(Pyridin-2-yl)-4,5-dihydrooxazole Ligand Architectures for Enhanced Catalytic Performance

The modular nature of PyOx ligands makes them ideal candidates for structural modification and optimization. acs.org Future research will continue to build upon this foundation, designing novel architectures to achieve unprecedented levels of control in asymmetric catalysis.

Key strategies involve the modification of three primary components of the PyOx scaffold: the pyridine (B92270) ring, the oxazoline (B21484) ring, and the linkage between them.

Pyridine Ring Modification: Introducing electronic and steric variations to the pyridine ring is a proven strategy for fine-tuning catalyst activity and selectivity. Researchers have found that adding electron-donating substituents to the pyridine moiety can be critical for improving both conversion rates and enantiomeric excess in certain reactions. researchgate.net

Oxazoline Ring and Substituent Modification: The chiral environment of the catalyst is primarily dictated by the substituent on the oxazoline ring. The development of ligands with novel, bulky, or functionally diverse side chains is a major avenue of exploration. For instance, the creation of 3-arylamido-PyOx ligands represents a new class of hybridized ligands, combining features of PyOx and NHPhOx fragments for function-oriented optimization. chemrxiv.org This approach led to the discovery of ligands with significantly improved performance in specific coupling reactions. chemrxiv.org

Backbone Extension and Hybridization: Altering the core aromatic system from pyridine to larger or more complex heterocycles is another promising direction. The use of quinoline-oxazoline (Quinox) or tetrahydroquinoline-based ligands has shown superior selectivity and yields in certain nickel-catalyzed reactions compared to their standard pyridine counterparts. researchgate.netacs.org Furthermore, the development of phosphinooxazoline (PHOX) ligands, which incorporate a phosphine (B1218219) group, has created a popular and effective class of bidentate ligands where the chiral oxazoline moiety is the sole source of asymmetric induction. acs.org

These architectural modifications aim to create ligands with optimized properties for specific transformations, leading to catalysts that are not only more selective but also more active, requiring lower catalyst loadings and shorter reaction times.

Exploration of New Metal-PyOx Combinations for Unprecedented Asymmetric Transformations

While PyOx ligands have been successfully paired with a range of transition metals like copper, palladium, and iridium, the exploration of new metal-ligand combinations remains a fertile ground for discovering novel reactivity. acs.orgresearchgate.net The unique electronic properties of PyOx, including its ability to stabilize electron-rich metal centers, make it suitable for a wide array of metals and oxidation states. acs.org

Recent research has demonstrated the potential of less-common metal partners:

Nickel: (Pyrox)Ni complexes have been investigated for their redox activity, which is crucial for promoting the reductive activation of C(sp3) electrophiles in cross-coupling reactions. acs.org The choice of ligand backbone, such as pyridine versus quinoline, has been shown to be critical for success in Ni-catalyzed processes. acs.org Nickel-Pybox (a related bis-oxazoline structure) complexes are also highly effective for enantioselective Negishi cross-couplings. nih.gov

Ruthenium: Novel ruthenium(II) catalysts have been generated by combining a Pybox fragment with a cyclometalated N-heterocyclic carbene (NHC) ligand. nih.gov This strategy modulates the electronic properties of the metal center, creating catalysts capable of performing challenging enantioselective C(sp3)−H aminations. nih.gov

Ytterbium: The use of lanthanide metals is also emerging, with chiral ytterbium(III) complexes being used to catalyze the asymmetric synthesis of PyOx ligands themselves, hinting at broader applications for these metal combinations in other transformations. researchgate.net

The systematic exploration of the periodic table will undoubtedly uncover new metal-PyOx pairings capable of catalyzing previously inaccessible or inefficient asymmetric transformations, expanding the synthetic chemist's toolkit.

Integration of this compound Ligands in Multifunctional and Cascade Catalytic Systems

The next frontier in catalysis is the development of systems that can perform multiple transformations in a single pot, mimicking the efficiency of biological processes. PyOx ligands are well-suited for this role due to their stability and tunable nature.

Cascade Reactions: PyOx-metal complexes have already proven effective in mediating powerful cascade reactions. For example, a palladium-catalyzed α-alkylation cascade protocol allows for the formation of vicinal quaternary and tertiary stereocenters in a single step with high enantioselectivity. acs.org Similarly, a copper-PyOx system has been used for an enantioselective cascade arylation-cyclization to synthesize complex molecular architectures like aryl pyrroloindolines. acs.org

Multifunctional Ligands: The design of ligands with multiple functional sites is a key strategy. The combination of a Pybox ligand with an NHC ligand on a single ruthenium center creates a multifunctional catalyst where one ligand modulates the electronic properties of the other, enabling specific types of reactivity. nih.gov Another approach involves creating hybrid ligands, such as 3-arylamido-PyOx, which are designed for synergistic optimization of both catalytic and biological functions. chemrxiv.org

Chemoenzymatic Cascades: A particularly exciting future direction is the combination of metal-PyOx catalysts with enzymes. nih.gov This approach merges the strengths of homogeneous metal catalysis with the exquisite selectivity of biocatalysis, creating powerful and environmentally friendly synthetic routes.

These integrated systems offer significant advantages in terms of atom economy, reduced waste, and operational simplicity by minimizing intermediate purification steps.

Advancements in Sustainable Synthesis and Application Methodologies for PyOx-Based Catalysts

In line with the principles of green chemistry, a major focus of future research is on developing more sustainable methods for both the synthesis of PyOx ligands and their application in catalysis. mdpi.comresearchgate.net

Efficient Ligand Synthesis: Traditional multi-step syntheses of chiral ligands can be resource-intensive. Recent breakthroughs include the development of highly scalable, three-step routes to key ligands like (S)-t-BuPyOx from inexpensive, commercially available precursors. beilstein-journals.org This makes the ligands more accessible for large-scale industrial applications. beilstein-journals.org

Automated Flow Synthesis: A significant leap forward is the use of automated flow chemistry. An autonomous self-optimizing flow machine has been developed for the efficient and reliable synthesis of PyOx ligands, enabling production at a scale of hundreds of milligrams per hour and rapid identification of optimal conditions. rsc.org This technology represents a move towards "Synthesis 4.0," or an "Internet of Chemistry," where processes are more efficient, reproducible, and less wasteful. rsc.org

Greener Reaction Media and Catalyst Recycling: The application of PyOx catalysts in more environmentally benign solvents is a key goal. Studies have shown that immobilizing copper-PyOx complexes allows for efficient catalysis in greener solvents like supercritical CO2. researchgate.net Immobilization also facilitates catalyst recovery and recycling, a cornerstone of sustainable catalysis that lowers operational costs and minimizes waste. researchgate.netmdpi.com

These advancements are crucial for transitioning PyOx-based catalysis from the academic laboratory to industrial-scale production, ensuring that the synthesis of valuable chiral compounds can be achieved in an economically viable and environmentally responsible manner.

常见问题

Q. What are the standard synthetic methodologies for preparing 2-(pyridin-2-yl)-4,5-dihydrooxazole derivatives?

Answer: The synthesis typically involves cyclocondensation reactions between pyridine-containing precursors and carbonyl compounds. Key steps include:

- Reflux in ethanol : A mixture of a pyridine derivative (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) and a carbonyl reagent (e.g., 2-thioxothiazolidin-4-one) is refluxed in ethanol for 2–4 hours, followed by filtration and recrystallization from DMF/EtOH (1:1) .

- Chiral resolution : For enantiomerically pure derivatives, chiral auxiliaries or catalysts are employed, as seen in the synthesis of (R)-configured dihydrooxazoles using asymmetric catalysis .

Q. Key Considerations :

- Precursor selection : Pyridin-2-yl hydrazines or aminopyridines are common starting materials.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural integrity of this compound derivatives validated?

Answer: A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing oxazole ring protons at δ 4.2–5.1 ppm) .

- IR : Confirms functional groups (e.g., C=N stretches at 1640–1680 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for (Z)-5-benzylidene derivatives (CCDC-2239857) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (±1 ppm error) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound analogs?

Answer: Structure-activity relationship (SAR) studies reveal:

- Substituent effects :

- Pyridine ring : Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity by increasing electrophilicity .

- Oxazole moiety : Methyl or ethyl groups at C4 improve metabolic stability but reduce solubility .

- Chirality : (R)-configured derivatives show higher binding affinity to biological targets (e.g., kinase inhibitors) due to stereoselective interactions .

Q. Methodological Insight :

- In vitro bioassays : Test against bacterial/fungal strains or cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .

- Molecular docking : Predict binding modes with enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. What computational strategies resolve contradictions in reported biological activities?

Answer: Discrepancies often arise from assay conditions or structural variations. Resolve via:

- Meta-analysis : Compare datasets across studies (e.g., varying IC₅₀ values for antifungal activity) .

- Quantum mechanical calculations : Evaluate electronic effects of substituents (e.g., HOMO-LUMO gaps influencing reactivity) .